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Compound of Interest

Compound Name: (E)-3-Undecene

Cat. No.: B091121 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for (E)-3-Undecene,

tailored for researchers, scientists, and professionals in drug development. The document

details predicted and experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for acquiring

such data.

Data Presentation
The following sections summarize the key spectroscopic data for (E)-3-Undecene in a

structured tabular format for clarity and comparative analysis. It is important to note that while

the Mass Spectrometry data is based on experimental findings from the NIST Mass

Spectrometry Data Center, the NMR and IR data are predicted based on established principles

of spectroscopy and data from analogous structures, as specific experimental datasets for

(E)-3-undecene are not readily available in public databases.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~5.40 m 2H H-3, H-4 (Olefinic)

~2.01 m 2H H-5

~1.38 m 2H H-2

~1.27 m 8H H-6, H-7, H-8, H-9

~0.96 t 3H H-1

~0.88 t 3H H-10

¹³C NMR (Carbon-13 NMR) Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) (ppm) Carbon Atom

~131.5 C-3 or C-4

~129.8 C-4 or C-3

~34.8 C-5

~31.8 C-9

~29.5 C-6

~29.2 C-7

~25.6 C-2

~22.7 C-8

~14.1 C-10

~13.7 C-1

IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Vibrational Mode

~3080 =C-H Stretch

2955-2850 C-H Stretch (Alkyl)

~1670 C=C Stretch (trans)

~1465 C-H Bend (Alkyl)

~965 =C-H Bend (trans, out-of-plane)

MS (Mass Spectrometry) Data (Experimental)
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity Proposed Fragment

154 Moderate [M]⁺ (Molecular Ion)

125 Moderate [M - C₂H₅]⁺

111 Moderate [M - C₃H₇]⁺

97 High [M - C₄H₉]⁺

83 High [M - C₅H₁₁]⁺

69 High [C₅H₉]⁺

55 Very High [C₄H₇]⁺

41 High [C₃H₅]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These

protocols are generalized for a liquid, volatile, non-polar organic compound like (E)-3-
Undecene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Accurately weigh approximately 5-10 mg of (E)-3-Undecene.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry vial.

The deuterated solvent is used to avoid solvent signals in the ¹H NMR spectrum.[1]

For ¹³C NMR, a more concentrated sample may be required to obtain a good signal-to-

noise ratio in a reasonable time.

Transfer the solution to a clean 5 mm NMR tube.

Ensure the sample height in the tube is appropriate for the spectrometer being used

(typically around 4-5 cm).

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of

scans, pulse width, and relaxation delay.

For ¹H NMR of a small molecule, a single scan may be sufficient, while ¹³C NMR will

require multiple scans to be averaged.

Acquire the Free Induction Decay (FID) data.

Data Processing:

Apply a Fourier transform to the FID to obtain the NMR spectrum.
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Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for

CDCl₃ in ¹H NMR) or an internal standard like tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons

for each signal.

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to

elucidate the molecular structure.

Infrared (IR) Spectroscopy
For a liquid sample like (E)-3-Undecene, Attenuated Total Reflectance (ATR) or the neat liquid

film method can be used.

Attenuated Total Reflectance (ATR-FTIR) Method:

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum

of the clean, empty crystal should be taken.

Place a single drop of (E)-3-Undecene directly onto the ATR crystal.

Data Acquisition:

Lower the press arm to ensure good contact between the sample and the crystal.

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio.

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Data Processing and Cleaning:

The acquired spectrum is ratioed against the background spectrum to produce the final

absorbance or transmittance spectrum.
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After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g.,

isopropanol or acetone) and a soft tissue.

Neat Liquid Film Method:

Sample Preparation:

Place a drop of (E)-3-Undecene onto the surface of a clean, dry salt plate (e.g., NaCl or

KBr).[2]

Place a second salt plate on top to spread the liquid into a thin, uniform film.[2]

Data Acquisition:

Mount the "sandwich" of salt plates in the spectrometer's sample holder.

Acquire a background spectrum of the empty beam path.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Data Processing and Cleaning:

Ratio the sample spectrum against the background to obtain the final spectrum.

After analysis, disassemble the salt plates and clean them thoroughly with a dry solvent

like isopropanol. Avoid using water as it will dissolve the salt plates.[2]

Mass Spectrometry (MS)
Given that (E)-3-Undecene is a volatile compound, Gas Chromatography-Mass Spectrometry

(GC-MS) is the ideal method for analysis.

Sample Preparation:

Prepare a dilute solution of (E)-3-Undecene in a volatile organic solvent (e.g., hexane or

dichloromethane). The concentration should be in the low ppm (µg/mL) range.

Instrument Setup and Data Acquisition:
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Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column,

which separates the components of the sample based on their boiling points and

interactions with the column's stationary phase.

As (E)-3-Undecene elutes from the GC column, it enters the mass spectrometer's ion

source.

In the ion source (typically using Electron Ionization - EI), the molecules are bombarded

with high-energy electrons, causing them to ionize and fragment.

The resulting ions are accelerated and separated by the mass analyzer (e.g., a

quadrupole) based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion at a specific m/z.

Data Processing:

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to identify characteristic fragment ions. The

fragmentation of alkanes and alkenes often involves the loss of alkyl radicals.[3]

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation

of the compound's identity.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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